molecular formula C16H12N2O3 B11808702 3-Phenyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid

3-Phenyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid

Cat. No.: B11808702
M. Wt: 280.28 g/mol
InChI Key: BVIXHXLSZSXJNN-UHFFFAOYSA-N
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Description

3-Phenyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by a fused ring system that includes a cyclopentane, isoxazole, and pyridine moiety, making it a valuable target for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid typically involves multicomponent reactions and cyclization processes. One common method includes the condensation of malononitrile, hydrogen sulfide, and aldehydes, followed by cyclization with 1-(cyclopent-1-en-1-yl)pyrrolidine and alkylating agents . The reaction conditions often require the use of catalysts such as triethylamine and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, such as halogenated, alkylated, or acylated compounds, which can further be utilized in different applications.

Mechanism of Action

The mechanism of action of 3-Phenyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of protein kinase FGFR1, it binds to the active site of the enzyme, blocking its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . The compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule for research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid stands out due to its additional isoxazole ring, which imparts unique chemical and biological properties. This structural feature enhances its potential as a versatile scaffold for the development of new drugs and materials.

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

6-phenyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxylic acid

InChI

InChI=1S/C16H12N2O3/c19-16(20)12-10-7-4-8-11(10)17-15-13(12)14(18-21-15)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,19,20)

InChI Key

BVIXHXLSZSXJNN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C3C(=C2C(=O)O)C(=NO3)C4=CC=CC=C4

Origin of Product

United States

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